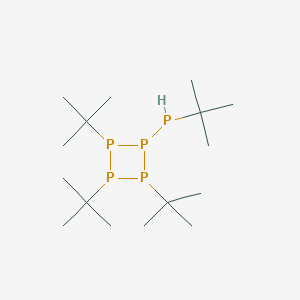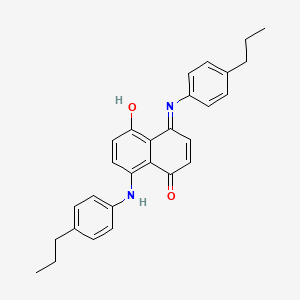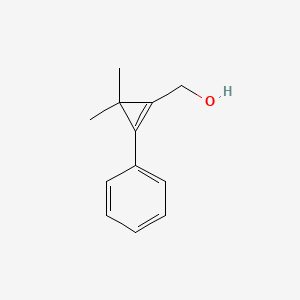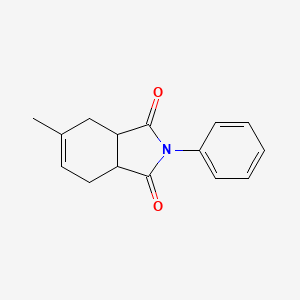
Tri-tert-butyl(tert-butylphosphanyl)tetraphosphetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-tert-butyl(tert-butylphosphanyl)tetraphosphetane is a complex organophosphorus compound characterized by its bulky tert-butyl groups. This compound is known for its unique structural properties and its role as a ligand in various catalytic processes. The presence of multiple tert-butyl groups provides significant steric hindrance, which influences its reactivity and stability in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(tert-butylphosphanyl)tetraphosphetane typically involves the reaction of tert-butylphosphine with tetraphosphetane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and hexane, which help to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-tert-butyl(tert-butylphosphanyl)tetraphosphetane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the tert-butyl groups are replaced by other functional groups.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various coupled organic compounds.
Applications De Recherche Scientifique
Tri-tert-butyl(tert-butylphosphanyl)tetraphosphetane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which Tri-tert-butyl(tert-butylphosphanyl)tetraphosphetane exerts its effects involves its role as a ligand. The bulky tert-butyl groups provide steric hindrance, which influences the coordination environment of the metal center in catalytic reactions. This steric effect can enhance the selectivity and reactivity of the catalyst, leading to more efficient chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri-tert-butylphosphine: Similar in structure but lacks the tetraphosphetane ring.
Tri-tert-butylphosphonium tetrafluoroborate: A related compound used in similar catalytic applications.
Tert-butylphosphaacetylene: Another organophosphorus compound with different reactivity due to the presence of a C-P triple bond.
Uniqueness
Tri-tert-butyl(tert-butylphosphanyl)tetraphosphetane is unique due to its combination of bulky tert-butyl groups and the tetraphosphetane ring. This combination provides distinct steric and electronic properties that make it a valuable ligand in various catalytic processes, distinguishing it from other similar compounds.
Propriétés
| 92713-46-7 | |
Formule moléculaire |
C16H37P5 |
Poids moléculaire |
384.33 g/mol |
Nom IUPAC |
tert-butyl-(2,3,4-tritert-butyltetraphosphetan-1-yl)phosphane |
InChI |
InChI=1S/C16H37P5/c1-13(2,3)17-21-19(15(7,8)9)18(14(4,5)6)20(21)16(10,11)12/h17H,1-12H3 |
Clé InChI |
AUDJRRBAEBOIFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)PP1P(P(P1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)




![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)
